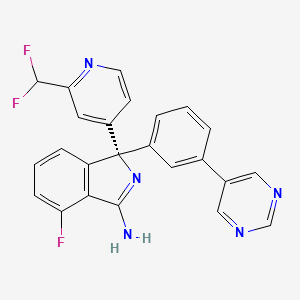

(1S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine

Übersicht

Beschreibung

AZD-3839 ist ein potenter und selektiver Inhibitor der Beta-Sekretase-Amyloid-Vorläuferprotein-spaltenden Enzym 1 (BACE1). Diese Verbindung zeichnet sich durch ihre Fähigkeit aus, die Blut-Hirn-Schranke zu überwinden, und ihr Potenzial zur Behandlung der Alzheimer-Krankheit durch die Reduzierung des Amyloid-Beta-Spiegels .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AZD-3839 umfasst mehrere Schritte, die typischerweise mit der Herstellung von Schlüsselzwischenprodukten durch verschiedene organische Reaktionen beginnen. Der genaue Syntheseweg kann variieren, umfasst jedoch in der Regel Schritte wie nucleophile Substitution, Cyclisierung und Reinigungsprozesse. Spezifische Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um hohe Ausbeute und Reinheit zu erzielen .

Industrielle Produktionsmethoden

Die industrielle Produktion von AZD-3839 würde wahrscheinlich die Hochskalierung der Labor-Synthesemethoden umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen für großtechnische Reaktoren, die Sicherstellung einer gleichmäßigen Qualitätskontrolle und die Einhaltung der regulatorischen Standards für die pharmazeutische Produktion. Techniken wie die kontinuierliche Flusschemie könnten eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern .

Chemische Reaktionsanalyse

Arten von Reaktionen

AZD-3839 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen am Molekül verändern, was möglicherweise seine Aktivität beeinflusst.

Reduktion: Diese Reaktion kann verwendet werden, um bestimmte funktionelle Gruppen zu reduzieren, was die Stabilität und Reaktivität der Verbindung beeinflusst.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Umwandlungen zu erreichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu oxidierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl von substituierten Analogen mit möglicherweise unterschiedlichen biologischen Aktivitäten erzeugen können .

Wissenschaftliche Forschungsanwendungen

AZD-3839 hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von BACE1 und ihre Auswirkungen auf die Amyloid-Beta-Produktion zu untersuchen.

Biologie: Wird in Zell- und Tiermodellen eingesetzt, um die Rolle von BACE1 bei der Alzheimer-Krankheit und anderen neurodegenerativen Erkrankungen zu untersuchen.

Medizin: Wird als potenzieller Therapeutikum erforscht, um den Amyloid-Beta-Spiegel bei Patienten mit Alzheimer-Krankheit zu senken.

Industrie: Wird bei der Entwicklung neuer BACE1-Inhibitoren und verwandter Verbindungen für die pharmazeutische Forschung eingesetzt

Wirkmechanismus

AZD-3839 entfaltet seine Wirkung durch die Hemmung von BACE1, einem Enzym, das an der Produktion von Amyloid-Beta-Peptiden beteiligt ist. Durch die Bindung an das aktive Zentrum von BACE1 verhindert AZD-3839 die Spaltung des Amyloid-Vorläuferproteins, wodurch die Bildung von Amyloid-Beta reduziert wird. Diese Reduktion des Amyloid-Beta-Spiegels wird angenommen, dass sie die pathologischen Prozesse mildert, die mit der Alzheimer-Krankheit verbunden sind .

Analyse Chemischer Reaktionen

Types of Reactions

AZD-3839 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s stability and reactivity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with potentially different biological activities .

Wissenschaftliche Forschungsanwendungen

AZD-3839 has several scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of BACE1 and its effects on amyloid-beta production.

Biology: Employed in cellular and animal models to investigate the role of BACE1 in Alzheimer’s disease and other neurodegenerative conditions.

Medicine: Explored as a potential therapeutic agent for reducing amyloid-beta levels in Alzheimer’s disease patients.

Industry: Utilized in the development of new BACE1 inhibitors and related compounds for pharmaceutical research

Wirkmechanismus

AZD-3839 exerts its effects by inhibiting BACE1, an enzyme involved in the production of amyloid-beta peptides. By binding to the active site of BACE1, AZD-3839 prevents the cleavage of amyloid precursor protein, thereby reducing the formation of amyloid-beta. This reduction in amyloid-beta levels is believed to mitigate the pathological processes associated with Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

LY2886721: Ein weiterer BACE1-Inhibitor mit ähnlichen Eigenschaften, aber unterschiedlichen pharmakokinetischen Profilen.

MK-8931 (Verubecestat): Ein BACE1-Inhibitor, der in klinischen Studien für die Alzheimer-Krankheit getestet wurde.

E2609 (Elenbecestat): Ein BACE1-Inhibitor mit einer unterschiedlichen chemischen Struktur und einem anderen Wirkmechanismus

Einzigartigkeit von AZD-3839

AZD-3839 ist einzigartig aufgrund seiner hohen Selektivität für BACE1 gegenüber anderen Proteasen wie BACE2 und Cathepsin D. Diese Selektivität reduziert die Wahrscheinlichkeit von Off-Target-Effekten, was es zu einem vielversprechenden Kandidaten für die therapeutische Entwicklung macht. Darüber hinaus unterstreicht seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden und den Amyloid-Beta-Spiegel in präklinischen Modellen effektiv zu senken, sein Potenzial als Behandlung für die Alzheimer-Krankheit .

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, sich zu melden!

Biologische Aktivität

The compound (1S)-1-(2-(difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine, commonly known as AZD3839, has gained attention in pharmaceutical research due to its potential biological activities, particularly as a beta-secretase (BACE) inhibitor. This article reviews the biological activity of AZD3839, focusing on its mechanism of action, efficacy in various studies, and implications for therapeutic applications.

AZD3839 has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C24H16F3N5 |

| Molecular Weight | 431.41 g/mol |

| Boiling Point | 596.3 ± 60.0 °C (Predicted) |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) |

| Solubility | DMSO: 125 mg/mL (289.75 mM; requires ultrasonic treatment) |

| pKa | 2.56 ± 0.40 (Predicted) |

AZD3839 functions primarily as an inhibitor of beta-secretase (BACE), an enzyme implicated in the production of amyloid-beta peptides associated with Alzheimer's disease. By inhibiting BACE, AZD3839 aims to reduce the formation of amyloid plaques in the brain, which are characteristic of Alzheimer's pathology. The compound's structure allows it to effectively bind to the active site of BACE, thereby preventing substrate cleavage and subsequent amyloid-beta generation.

In Vitro Studies

AZD3839 has demonstrated significant inhibitory activity against BACE in various in vitro assays:

- IC50 Values : In cellular assays, AZD3839 exhibited an IC50 value of approximately 0.5 nM , indicating high potency as a BACE inhibitor .

- Selectivity : Comparative studies have shown that AZD3839 selectively inhibits BACE over other secretases, minimizing off-target effects that could lead to adverse reactions .

In Vivo Studies

In animal models, AZD3839 has shown promising results:

- Reduction of Amyloid Plaques : In transgenic mice models expressing human amyloid precursor protein (APP), treatment with AZD3839 resulted in a significant reduction in amyloid plaque burden compared to control groups .

- Cognitive Improvement : Behavioral assessments indicated improvements in cognitive functions correlated with decreased amyloid levels, suggesting potential therapeutic benefits for Alzheimer's patients .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of AZD3839:

- Phase I Trials : Initial clinical trials focused on safety and pharmacokinetics showed that AZD3839 was well-tolerated at various doses with manageable side effects.

- Phase II Trials : Ongoing studies aim to assess the compound's efficacy in larger populations with mild cognitive impairment or early Alzheimer's disease.

Eigenschaften

IUPAC Name |

(3S)-3-[2-(difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)isoindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F3N5/c25-19-6-2-5-18-21(19)23(28)32-24(18,17-7-8-31-20(10-17)22(26)27)16-4-1-3-14(9-16)15-11-29-13-30-12-15/h1-13,22H,(H2,28,32)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXBCEQZNKUUIP-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)F)C5=CN=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[C@@]2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)F)C5=CN=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227163-84-9 | |

| Record name | AZD3839 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227163849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-3839 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12368 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | [2-[7-[2-(4-Cyano-2-fluorophenoxy)ethyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-yl]ethyl]carbamic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-3839 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8ID590133 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.